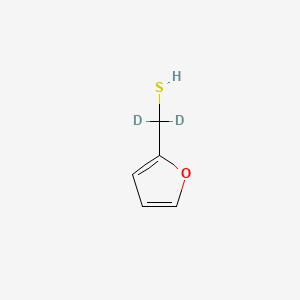

Furfuryl-d2 Thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furfuryl-d2 Thiol, also known as this compound, is a useful research compound. Its molecular formula is C5H6OS and its molecular weight is 116.174. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Furfuryl-d2 Thiol, also known as dideuterio(furan-2-yl)methanethiol, is an organic compound that is primarily known for its role in the aroma of roasting and brewing coffee . It is the principal odor component of these processes .

Mode of Action

The compound interacts with olfactory receptors, triggering a sensory response that is perceived as the characteristic coffee aroma

Biochemical Pathways

This compound is derived from furfural, which itself is a product of the degradation of hemicellulose, a component of plant biomass . The conversion of furfural into this compound involves a series of chemical reactions, including the acid-catalyzed reaction of furfuryl alcohol and thiourea to produce an isothiouronium intermediate, which liberates the free thiol upon base hydrolysis .

Result of Action

The primary result of the action of this compound is the generation of the characteristic aroma associated with coffee. This aroma is a key factor in the sensory experience of coffee consumption and plays a significant role in the overall perception and enjoyment of the beverage .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the concentration of the compound can affect the intensity of the aroma. Additionally, other compounds present in the coffee can interact with this compound, potentially altering its aroma profile. Temperature and pH may also influence the stability and efficacy of the compound .

Biological Activity

Furfuryl-d2 thiol, a deuterated form of furfuryl mercaptan, is a compound that has garnered interest due to its potential applications in biological research, particularly in tracing metabolic pathways. This article delves into the biological activity of this compound, examining its mechanisms, applications in drug discovery, and the implications of its thiol group in biological systems.

Overview of this compound

This compound (chemical formula: C5H6D2OS) is characterized by the presence of a thiol (-SH) group, which is known for its reactivity and role in various biochemical processes. The introduction of deuterium atoms allows researchers to distinguish this compound from endogenous thiols in biological systems, facilitating studies on its metabolism and biological interactions.

This compound does not have a specific biological mechanism of action; rather, it serves primarily as a tracer. The deuterium label enables researchers to monitor the metabolic fate of the compound within living organisms. This can provide insights into how thiol-containing compounds are processed and utilized in various biochemical pathways.

Key Functions:

- Metabolic Tracing : By labeling potential drug molecules with this compound, researchers can track their distribution and metabolism in vivo.

- Reactivity : The thiol group can participate in redox reactions, potentially influencing cellular signaling pathways and antioxidant defenses.

Applications in Drug Discovery

This compound's utility extends to drug discovery, where it can be employed to label candidate drugs. This labeling aids in understanding the pharmacokinetics and dynamics of new therapeutic agents. For instance, tracking the labeled drug can reveal information about its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

-

Thiol Derivatives in Biological Systems :

Research indicates that thiol derivatives can enhance the therapeutic efficacy of drugs by improving solubility and bioavailability. For example, conjugating drugs with thiols has been shown to facilitate targeted delivery and increase cellular uptake . -

In Vivo Metabolism Studies :

A study utilizing deuterated compounds demonstrated that the metabolic pathways of labeled drugs could be effectively traced using mass spectrometry techniques. This approach emphasizes the importance of this compound as a tool for understanding drug metabolism .

Comparative Table of Thiols

| Compound | Structure | Biological Activity | Application |

|---|---|---|---|

| This compound | Structure | Metabolic tracer; potential antioxidant | Drug discovery; metabolic studies |

| Cysteine | -SH | Antioxidant; protein synthesis | Cellular signaling; detoxification |

| Glutathione | -SH | Major antioxidant; detoxification | Cellular protection; redox balance |

Properties

IUPAC Name |

dideuterio(furan-2-yl)methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFTZDQKIXPDAF-APZFVMQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CO1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661988 |

Source

|

| Record name | (Furan-2-yl)(~2~H_2_)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136430-22-3 |

Source

|

| Record name | (Furan-2-yl)(~2~H_2_)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.